Stereochemical Identity: (2R,6R) Configuration Engineered for M3 Antagonist Synthesis vs. Achiral cis-2,6-Dimethylpiperidine
The target compound is furnished as a single enantiomer with defined (2R,6R) stereochemistry at the two chiral centers on the piperidine ring [1]. This contrasts with the commercially available 'predominantly cis' 2,6-dimethylpiperidine (CAS 504-03-0), which comprises a mixture of the achiral (R,S) isomer and the chiral (R,R)/(S,S) enantiomers [2]. The patent synthesis of M3 antagonists explicitly employs the stereochemically pure (2R,6R)-2,6-dimethyl scaffold, highlighting that the achiral isomer would produce a distinct diastereomeric array with altered pharmacophoric properties.
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Single enantiomer (2R,6R); defined by two chiral centers |
| Comparator Or Baseline | cis-2,6-Dimethylpiperidine (CAS 504-03-0): mixture of achiral (R,S) isomer and chiral (R,R)/(S,S) enantiomers |
| Quantified Difference | The target compound provides a single, homochiral entity, whereas the comparator is an isomeric mixture that cannot deliver the same stereochemical fidelity in downstream coupling reactions. |
| Conditions | Structural assignment confirmed by patent WO2004012684A2; comparability inferred from the general stereochemistry of 2,6-dimethylpiperidine isomers. |
Why This Matters
For researchers synthesizing M3 antagonists, obtaining a chirally pure building block eliminates the need for costly chiral resolution of the late-stage final product and ensures consistency in the bioactive stereochemistry.
- [1] Patent WO2004012684A2 – M3 muscarinic acetylcholine receptor antagonists. Glaxo Group Limited. Published 2004-02-12. Use of tert-butyl (2R,6R)-4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate. View Source
- [2] PhytoBank: (R,R)-2,6-dimethylpiperidine (PHY0002233). Reviewed 2015-04-12. Discusses stereoisomers of 2,6-dimethylpiperidine. View Source
